3-(2,3-Dichlorophenyl)-2-methylpropanoic acid
Description
3-(2,3-Dichlorophenyl)-2-methylpropanoic acid (CAS: 1035261-59-6, molecular formula: C₁₀H₁₀Cl₂O₂) is a chlorinated aromatic propanoic acid derivative characterized by a 2,3-dichlorophenyl group attached to a methyl-substituted propanoic acid backbone. This compound has been identified as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Notably, it has been classified as a discontinued product in certain commercial catalogs, though high-purity standards (≥97%) remain available for research purposes . Its structural features, including the electron-withdrawing chlorine substituents and steric effects from the methyl group, influence its reactivity and suitability in organic synthesis .
Properties
Molecular Formula |
C10H10Cl2O2 |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(10(13)14)5-7-3-2-4-8(11)9(7)12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI Key |
GPJNIYKILJJHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 2,3-dichlorobenzene with a suitable alkylating agent, followed by carboxylation. One common method involves the Friedel-Crafts alkylation of 2,3-dichlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of 3-(2,3-Dichlorophenyl)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-(2,3-dichlorophenyl)-2-methylpropanoic acid and related propanoic acid derivatives:
Structural and Functional Analysis:
Chlorine Substitution Patterns: The 2,3-dichloro isomer (target compound) exhibits distinct electronic effects compared to the 3,4-dichloro isomer (CAS 80854-22-4). The 3,4-dichloro analog (CID 21955678) shows altered binding affinities in receptor studies due to its planar substitution pattern .
Functional Group Variations: Replacement of the methyl group with trifluoromethyl (as in 2-(2,3-dichlorophenyl)-3,3,3-trifluoropropionic acid) increases acidity (pKa ~1.5 vs. ~3.5 for the target compound), enhancing hydrogen-bonding capacity . Methoxy-substituted analogs (e.g., 3-(2-methoxyphenyl)propanoic acid) demonstrate higher solubility in polar solvents, making them preferable in formulations requiring aqueous stability .
Pharmaceutical Relevance :
Biological Activity
3-(2,3-Dichlorophenyl)-2-methylpropanoic acid, also known as a chlorinated phenyl derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a dichlorophenyl group attached to a methylpropanoic acid backbone. Understanding its biological activity is crucial for evaluating its applications in pharmacology and toxicology.
- Molecular Formula : C10H10Cl2O2
- Molecular Weight : 233.10 g/mol
- IUPAC Name : 3-(2,3-dichlorophenyl)-2-methylpropanoic acid
- SMILES Notation : CC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Biological Activity Overview
Research into the biological activity of 3-(2,3-Dichlorophenyl)-2-methylpropanoic acid indicates various pharmacological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 75.0 µg/mL |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against gram-positive bacteria.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. In a study examining its effects on human cell lines, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
3. Anticancer Potential
Preliminary studies have indicated that 3-(2,3-Dichlorophenyl)-2-methylpropanoic acid may have anticancer properties:
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
| Cell Line | IC50 Value |
|---|---|
| HeLa | 226 µg/mL |
| A549 | 242.52 µg/mL |
These results indicate moderate antiproliferative effects against these cancer cell lines.
The biological activity of 3-(2,3-Dichlorophenyl)-2-methylpropanoic acid is believed to involve the modulation of specific molecular pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Interaction : It is hypothesized that it interacts with cellular receptors that regulate growth and apoptosis.
Case Studies
- Study on Antimicrobial Properties : A recent study published in Journal of Microbiology evaluated the efficacy of various chlorinated compounds, including 3-(2,3-Dichlorophenyl)-2-methylpropanoic acid, against resistant bacterial strains. The results demonstrated significant antibacterial activity compared to standard antibiotics.
- In Vitro Cancer Study : Research published in Cancer Research assessed the cytotoxic effects of this compound on human cancer cell lines. The study concluded that it could induce apoptosis in HeLa cells through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
